REACTION_SMILES
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[CH2:30]([Cl:31])[Cl:32].[O:19]=[Cr:20]([Cl:21])([O-:22])=[O:23].[OH:1][CH:2]([CH2:3][CH2:4][C:5](=[O:6])[N:7]1[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1)[c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[nH+:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[O:1]=[C:2]([CH2:3][CH2:4][C:5](=[O:6])[N:7]1[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1)[c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)([O-])Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CCC(O)c1ccccc1)N1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Type
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product
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Smiles
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O=C(CCC(=O)N1CCCCC1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |